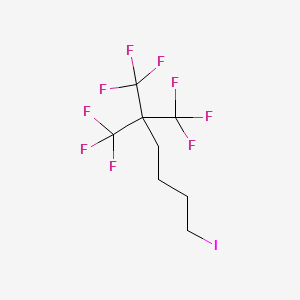

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

CAS No.: 883516-29-8

Cat. No.: VC8146653

Molecular Formula: C8H8F9I

Molecular Weight: 402.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883516-29-8 |

|---|---|

| Molecular Formula | C8H8F9I |

| Molecular Weight | 402.04 g/mol |

| IUPAC Name | 1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane |

| Standard InChI | InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2 |

| Standard InChI Key | ODAVUHMRDFNBCS-UHFFFAOYSA-N |

| SMILES | C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane, reflecting its substitution pattern . The molecular formula, C₈H₈F₉I, confirms the presence of eight carbon atoms, eight hydrogen atoms, nine fluorine atoms, and one iodine atom. This formula aligns with the compound’s structural complexity, which includes two trifluoromethyl (-CF₃) groups at the 4th carbon and a terminal iodine atom at the 6th carbon .

Structural Features and Bonding

The compound’s structure is defined by a hexane chain (C₆H₁₄) with extensive fluorination. Key features include:

-

Trifluoromethyl groups (-CF₃): Positioned at the 4th carbon, these groups contribute to the molecule’s electron-withdrawing character and thermal stability .

-

Iodo-substitution: A terminal iodine atom at the 6th carbon enhances polarizability and potential reactivity in cross-coupling reactions .

-

Fluorine density: Seven fluorine atoms are distributed across the 1st, 2nd, and 3rd carbons, creating a highly electronegative environment .

The SMILES notation C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F provides a machine-readable representation of this branching pattern .

Table 1: Structural Descriptors of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈F₉I | |

| Molecular Weight | 474.00 g/mol | |

| CAS Number | 883516-29-8 | |

| PubChem CID | 2774862 | |

| SMILES | C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Synthesis and Manufacturing

Challenges in Fluorinated Compound Synthesis

-

Regioselectivity: Positioning multiple trifluoromethyl groups requires precise control to avoid side reactions .

-

Iodine incorporation: Introducing iodine at the terminal carbon may involve radical iodination or nucleophilic substitution, leveraging the reactivity of precursor alcohols or halides .

Physicochemical Properties

Thermal and Chemical Stability

The compound’s stability is attributed to:

-

Strong C-F bonds: With a bond dissociation energy of ~485 kJ/mol, fluorine substituents resist thermal degradation .

-

Steric shielding: Bulky trifluoromethyl groups protect the carbon backbone from electrophilic attacks .

Reactivity Profile

-

Electrophilic sites: The iodine atom serves as a potential leaving group, enabling nucleophilic substitutions.

-

Radical susceptibility: Fluorine’s electronegativity may stabilize adjacent radical intermediates, facilitating polymerization or cross-coupling .

Table 2: Key Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume